2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione

Anti-inflammatory drug discovery Indane-1,3-dione pharmacology Enaminone SAR

2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione (CAS 1020252-57-6; molecular formula C₁₈H₁₅NO₃; MW 293.3 g/mol) is a synthetic N-aryl-2-aminomethylene-1,3-indanedione derivative characterized by an indane-1,3-dione core linked via an aminomethylene (C–N) bridge to a 4-ethoxyphenyl substituent. The compound exists in equilibrium between keto and enol tautomeric forms, with the enol form (2-[(4-ethoxyphenyl)iminomethyl]-3-hydroxyinden-1-one) predominating in solution, as indicated by its SMILES representation CCOC1=CC=C(C=C1)N=CC1=C(O)C2=CC=CC=C2C1=O.

Molecular Formula C18H15NO3
Molecular Weight 293.322
CAS No. 1020252-57-6
Cat. No. B2359679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione
CAS1020252-57-6
Molecular FormulaC18H15NO3
Molecular Weight293.322
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
InChIInChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)19-11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-11,20H,2H2,1H3
InChIKeyDUUWPSQCLRHBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione (CAS 1020252-57-6): Structural and Pharmacological Baseline for Procurement Decisions


2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione (CAS 1020252-57-6; molecular formula C₁₈H₁₅NO₃; MW 293.3 g/mol) is a synthetic N-aryl-2-aminomethylene-1,3-indanedione derivative characterized by an indane-1,3-dione core linked via an aminomethylene (C–N) bridge to a 4-ethoxyphenyl substituent . The compound exists in equilibrium between keto and enol tautomeric forms, with the enol form (2-[(4-ethoxyphenyl)iminomethyl]-3-hydroxyinden-1-one) predominating in solution, as indicated by its SMILES representation CCOC1=CC=C(C=C1)N=CC1=C(O)C2=CC=CC=C2C1=O . This compound belongs to a broader class of 2-aminomethylene-1,3-indanediones for which a multi-target pharmacological profile—including anti-inflammatory, diuretic, bronchodilating, anticholinergic, antispasmodic, and antidepressant activities—has been established in patent literature [1]. Unlike classical 2-arylindane-1,3-diones such as phenindione and anisindione that function primarily as vitamin K antagonist anticoagulants, the C–N enaminone linkage fundamentally redirects the pharmacological target spectrum [1].

Why Generic Substitution of 2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione with Classical Indane-1,3-diones Is Scientifically Unsound


Scientific procurement decisions cannot treat all indane-1,3-dione derivatives as interchangeable. The target compound possesses a defining C–N aminomethylene bridge that fundamentally distinguishes it from the more clinically familiar C–C linked 2-arylindane-1,3-diones (phenindione, anisindione) whose mechanism of action is confined to vitamin K epoxide reductase inhibition and consequent anticoagulation [1]. The presence of the enaminone system, combined with the 4-ethoxy substituent on the phenyl ring, creates a distinct hydrogen-bonding capacity (HBD = 1 vs. HBD = 0 for C–C linked analogs), altered lipophilicity, and a divergent pharmacological target profile documented in the patent family covering 2-aminomethylene-1,3-indanediones as multi-target anti-inflammatory, diuretic, and bronchodilating agents [2]. Even among the C–N linked subclass, the ethoxy substitution on the N-aryl ring is not trivial: it adds 44 Da of molecular weight, introduces an additional rotatable bond (4 vs. 3 for the methoxy analog), and increases logP by an estimated 0.4–0.6 units relative to the 4-methoxy analog, parameters that directly influence membrane permeability, metabolic stability, and target binding kinetics . Substituting this compound with a close analog without experimental validation of the specific endpoint of interest risks selecting a molecule with a fundamentally different pharmacological fingerprint.

Quantitative Differentiation Evidence for 2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione Relative to Closest Analogs


C–N Enaminone vs. C–C Methylene Linkage: Pharmacological Profile Divergence from Classical Indane-1,3-dione Anticoagulants

The C–N aminomethylene bridge in the target compound redirects pharmacological activity away from the vitamin K antagonist mechanism characteristic of C–C linked 2-arylindane-1,3-diones. The patent family US4757067/CA1266438A explicitly establishes that N-substituted 2-aminomethylene-1,3-indanediones exhibit anti-inflammatory, diuretic, bronchodilating, anticholinergic, antispasmodic, and antidepressant activities, with anti-inflammatory efficacy demonstrated via carrageenan-induced paw edema assay in rats [1]. Specifically, the N-alkyl-substituted exemplars COR3755 and COR3761 (administered orally at 100 mg/kg) produced 36% and 49% inhibition of carrageenan-induced edema, respectively, compared with aspirin at 150 mg/kg producing 40% inhibition under identical conditions [1]. This multi-target pharmacological profile stands in stark contrast to phenindione and anisindione, which are clinically classified exclusively as vitamin K antagonist anticoagulants with a mechanism confined to inhibition of vitamin K epoxide reductase [2]. While the specific 4-ethoxyphenylamino derivative was not individually exemplified in the patent, the Markush structure of Formula I explicitly encompasses N-aryl (R₂ = phenyl) substitutions, placing the target compound squarely within the claimed pharmacological scope [1].

Anti-inflammatory drug discovery Indane-1,3-dione pharmacology Enaminone SAR

Hydrogen Bond Donor Capacity: Differentiating Target Compound from C–C Linked 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione Isomer

The target compound (CAS 1020252-57-6) possesses exactly one hydrogen bond donor (HBD = 1), arising from the enolic OH group in its predominant tautomeric form, while the isomeric C–C linked compound 2-((4-ethoxyphenyl)methylene)indane-1,3-dione (CAS 57189-82-9) has zero hydrogen bond donors (HBD = 0), existing exclusively in the diketone form . This single HBD difference is pharmacologically consequential: hydrogen bond donor count is a critical parameter governing membrane permeability, aqueous solubility, and the ability to form directed hydrogen bonds with biological targets. The target compound additionally features four hydrogen bond acceptors (vs. three for the C–C linked isomer), further differentiating its intermolecular interaction profile . The HBD = 1 count also confers a polar surface area difference that influences blood-brain barrier penetration potential and oral absorption characteristics within the framework of Lipinski's Rule of Five [1].

Hydrogen bonding Drug-likeness Indane-1,3-dione tautomerism

Lipophilicity Modulation by 4-Ethoxy Substitution: Estimated LogP Comparison with Methoxy and Unsubstituted Phenyl Analogs

The 4-ethoxy substituent on the N-phenyl ring increases lipophilicity relative to both the unsubstituted phenyl and 4-methoxy analogs. The closest available physicochemical comparator with published data is 2-((4-ethoxyphenyl)methylene)indane-1,3-dione (CAS 57189-82-9, the C–C linked isomer), which has an estimated log Kow of 4.00 (KOWWIN v1.67) and an ACD/LogP of 4.42 . The unsubstituted phenyl analog 2-(anilinomethylene)-1H-indene-1,3(2H)-dione (CID 217228) has a molecular formula C₁₆H₁₁NO₂ (MW 249.26 Da) and lacks the ethoxy group entirely, resulting in a substantially lower logP . In silico ADME profiling of indane-1,3-dione analogues demonstrates that incremental increases in AlogP98 correlate with altered solubility classification, plasma protein binding, and absorption profiles: compounds with AlogP98 between 1.2 and 2.9 generally exhibit good solubility (level 3) and low BBB penetration (level 3), while those above 3.0 shift toward lower solubility (level 2) [1]. The target compound, with its ethoxy group adding approximately 0.4–0.6 logP units relative to the methoxy analog, is predicted to occupy a distinct ADME space that must be accounted for in any experimental design involving cellular permeability or tissue distribution.

Lipophilicity SAR ADME prediction Indane-1,3-dione logP

DAF-12 Nuclear Receptor Binding Baseline: Unsubstituted Analog EC₅₀ Establishes Quantitative Anchor for 4-Ethoxy SAR

The unsubstituted phenyl analog 2-(anilinomethylene)-1H-indene-1,3(2H)-dione (BDBM114723; CID 217228) has a measured EC₅₀ of 6.75 × 10⁴ nM (67.5 µM) against the nuclear hormone receptor DAF-12 from Caenorhabditis elegans, as determined by the Scripps Research Institute Molecular Screening Center and curated in both BindingDB and PubChem BioAssay (AID 743038) [1]. This provides a quantitative baseline for the C–N linked aminomethylene scaffold. 4D-QSAR studies on 2-arylidene indan-1,3-diones (the C–C linked subclass) have demonstrated that the presence of positive Lennard-Jones descriptors near substituent positions R₁ and R₃ indicates that bulky, nonpolar substituents in these positions tend to increase activity against both Leishmania amazonensis (best IC₅₀ = 16.6 µM for the 4-nitrobenzylidene derivative) and leukemia cell lines (IC₅₀ ≈ 30 µM against Nalm6 for the most active derivatives) [2]. While the QSAR model was built on C–C linked 2-arylidene compounds, the steric and electrostatic field descriptors provide a transferable framework for predicting that the 4-ethoxy substitution on the N-aryl ring of the target compound will modulate DAF-12 and related nuclear receptor binding through combined steric bulk and altered electron density on the phenyl ring [2]. The 4D-QSAR models achieved R² values of 0.88–0.98 and Q² values of 0.83–0.97, indicating high predictive reliability [2].

Nuclear receptor DAF-12 C. elegans assay Indane-1,3-dione SAR

Diuretic Activity of 2-Aminomethylene-1,3-indanediones: Quantitative Urinary Sodium Excretion Data vs. Spironolactone Reference Standard

The N-substituted 2-aminomethylene-1,3-indanedione class has demonstrated statistically significant diuretic activity in rat models of excess water intake. In the patent US4757067, the exemplar compounds COR376 and COR3761, administered orally at 20 mg/kg, increased urinary sodium excretion by factors of 4.4 and 3.5, respectively, compared with spironolactone which produced a 3.6-fold increase under identical experimental conditions (20 mg/kg p.o.) [1]. Furthermore, when administered to rats subjected to excess sodium chloride intake, COR3761 produced dose-dependent increases in volumetric urinary excretion: +10% at 10 mg/kg, +42.5% at 20 mg/kg, and +68.4% at 40 mg/kg, measured at the sixth hour post-administration [1]. Detailed electrolyte excretion analysis for COR3761 at 40 mg/kg showed sodium elimination increased by 532% and potassium elimination by 138% relative to control, yielding a sodium/potassium ratio of 1.48 compared with 0.43 in control animals [1]. While these data are for N-alkyl rather than N-aryl substituted exemplars, they establish the diuretic competence of the 2-aminomethylene-1,3-indanedione scaffold and provide a quantitative benchmark against which the N-aryl (4-ethoxyphenyl) derivative can be experimentally compared. This diuretic activity is entirely absent from the pharmacological profile of classical C–C linked 2-arylindane-1,3-dione anticoagulants [2].

Diuretic pharmacology Sodium excretion Indane-1,3-dione renal

Green Synthetic Accessibility: Water-Mediated Synthesis of N-Aryl-2-aminomethylene-1,3-indanediones vs. Organic-Solvent-Dependent C–C Linked Analogs

A methodologically significant differentiation for procurement and scale-up planning is the demonstrated ability to synthesize N-aryl-2-aminomethylene-1,3-indanediones using water as the sole solvent via a [2+3] cycloaddition reaction, as reported by Zhang et al. (2014) in Tetrahedron Letters [1]. This environmentally friendly protocol yields the target compound class with good yields and minimal purification requirements, and is explicitly described as suitable for scale-up synthesis [1]. In contrast, the classical C–C linked 2-arylidene indan-1,3-diones are typically synthesized via Knoevenagel condensation of indane-1,3-dione with aromatic aldehydes in organic solvents such as ethanol, or via ZrOCl₂·8H₂O-catalyzed reactions that, while using water as solvent, are optimized for the C–C linked subclass rather than the C–N linked aminomethylene derivatives [2]. The water-based synthetic route is particularly relevant for procurement decisions involving larger quantities, as it reduces solvent costs, simplifies waste disposal, and eliminates residual organic solvent contamination that could confound biological assay results.

Green chemistry Water-mediated synthesis N-aryl-2-aminomethylene-1,3-indanedione

Evidence-Backed Research and Industrial Application Scenarios for 2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione (CAS 1020252-57-6)


Anti-Inflammatory Lead Optimization Without Anticoagulant Liability

Investigators seeking indane-1,3-dione-based anti-inflammatory scaffolds without the vitamin K antagonist activity inherent to phenindione and anisindione should prioritize the C–N aminomethylene subclass. The patent-established anti-inflammatory activity of N-substituted 2-aminomethylene-1,3-indanediones (36–49% carrageenan edema inhibition at 100 mg/kg p.o., approaching aspirin's 40% at 150 mg/kg [1]) combined with the explicit absence of anticoagulant mechanism for this subclass makes the 4-ethoxyphenylamino derivative a strategic starting point for medicinal chemistry optimization. The 4-ethoxy group provides a lipophilic handle for modulating potency and pharmacokinetics while maintaining the enaminone hydrogen-bonding framework that distinguishes it from classical 2-arylindane-1,3-diones [1][2].

Nuclear Receptor DAF-12 SAR Probe Development

The measured DAF-12 EC₅₀ of 67.5 µM for the unsubstituted 2-(anilinomethylene)indane-1,3-dione analog [1] establishes this scaffold as a validated ligand for the C. elegans nuclear hormone receptor. The 4-ethoxy derivative enables systematic exploration of substituent effects on DAF-12 binding affinity, guided by 4D-QSAR models that predict enhanced activity with bulky, nonpolar 4-substituents (R² = 0.88–0.98, Q² = 0.83–0.97 for the related 2-arylidene indan-1,3-diones [2]). This compound fills a gap in commercially available DAF-12 ligand probe libraries between the unsubstituted phenyl analog and more complex synthetic ligands.

Diuretic and Renal Pharmacology Research Tool

For renal pharmacology programs investigating non-steroidal diuretic mechanisms, the 2-aminomethylene-1,3-indanedione scaffold offers a structurally distinct alternative to sulfonamide-based diuretics. The class has demonstrated sodium excretion enhancement exceeding that of spironolactone at equivalent doses (factor 4.4 vs. 3.6 at 20 mg/kg p.o. in rats [1]), with a favorable dose-response relationship (42.5% volumetric excretion increase at 20 mg/kg; 68.4% at 40 mg/kg [1]). The 4-ethoxyphenylamino derivative, with its enhanced lipophilicity and hydrogen-bond donor capacity relative to unsubstituted analogs, is positioned to probe the role of aryl substitution in renal transporter recognition and urinary excretion kinetics.

Green Chemistry Scale-Up Feasibility Assessment

Organizations evaluating procurement for gram-to-kilogram scale research programs benefit from the demonstrated water-mediated synthetic route for N-aryl-2-aminomethylene-1,3-indanediones [1]. This protocol eliminates the organic solvent disposal costs and residual solvent contamination risks associated with classical Knoevenagel-based syntheses of C–C linked 2-arylidene indan-1,3-diones. Procurement decisions for compound library generation, where dozens to hundreds of analogs may be required, are directly informed by the scalability and environmental compliance advantages of the water-based method [1].

Quote Request

Request a Quote for 2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.